molecular formula C20H26ClNO2 B2831355 1-[4-(Tert-butyl)anilino]-3-(4-chlorophenoxy)-2-methyl-2-propanol CAS No. 866156-86-7

1-[4-(Tert-butyl)anilino]-3-(4-chlorophenoxy)-2-methyl-2-propanol

Cat. No.: B2831355
CAS No.: 866156-86-7
M. Wt: 347.88
InChI Key: BEPCCEDJGNCXHZ-UHFFFAOYSA-N
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Description

1-[4-(Tert-butyl)anilino]-3-(4-chlorophenoxy)-2-methyl-2-propanol is a useful research compound. Its molecular formula is C20H26ClNO2 and its molecular weight is 347.88. The purity is usually 95%.
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Scientific Research Applications

Chemical Interactions and Surface Chemistry

The study of 1-chloro-2-methyl-2-propanol, a related compound, on Ni(100) surfaces provides insights into the formation of oxametallacycle surface intermediates through thermal activation. This research explores the chemical reactions involving sequential scission of C−Cl and O−H bonds leading to various reaction pathways including cyclization to isobutene oxide, hydrogenation to tert-butyl alcohol, and dehydration reaction to produce isobutene. Such studies are fundamental in understanding surface chemistry and catalysis, potentially offering applications in designing more efficient catalysts for industrial chemical processes (Zhao, Deng, & Zaera, 2010).

Solubility and Solute Descriptor Studies

Research on 4-tert-butylbenzoic acid, which shares structural similarities with the compound , focuses on its solubility in various organic solvents and the determination of Abraham model solute descriptors. Such studies are crucial for understanding the solubility behavior of similar compounds in different solvents, aiding in the formulation of pharmaceuticals, and enhancing material processing techniques (Hart et al., 2018).

Pharmacologically Relevant Synthesis

The enzymatic resolution of pharmaceutically useful chloro alcohols, including compounds structurally related to 1-[4-(Tert-butyl)anilino]-3-(4-chlorophenoxy)-2-methyl-2-propanol, highlights their preparation in enantiomerically pure forms. This area of research has implications for the synthesis of active pharmaceutical ingredients (APIs) with high purity and specific optical activity, showcasing the potential application in drug synthesis and development (Raju, Chiou, & Tai, 1995).

Properties

IUPAC Name

1-(4-tert-butylanilino)-3-(4-chlorophenoxy)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO2/c1-19(2,3)15-5-9-17(10-6-15)22-13-20(4,23)14-24-18-11-7-16(21)8-12-18/h5-12,22-23H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPCCEDJGNCXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NCC(C)(COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.